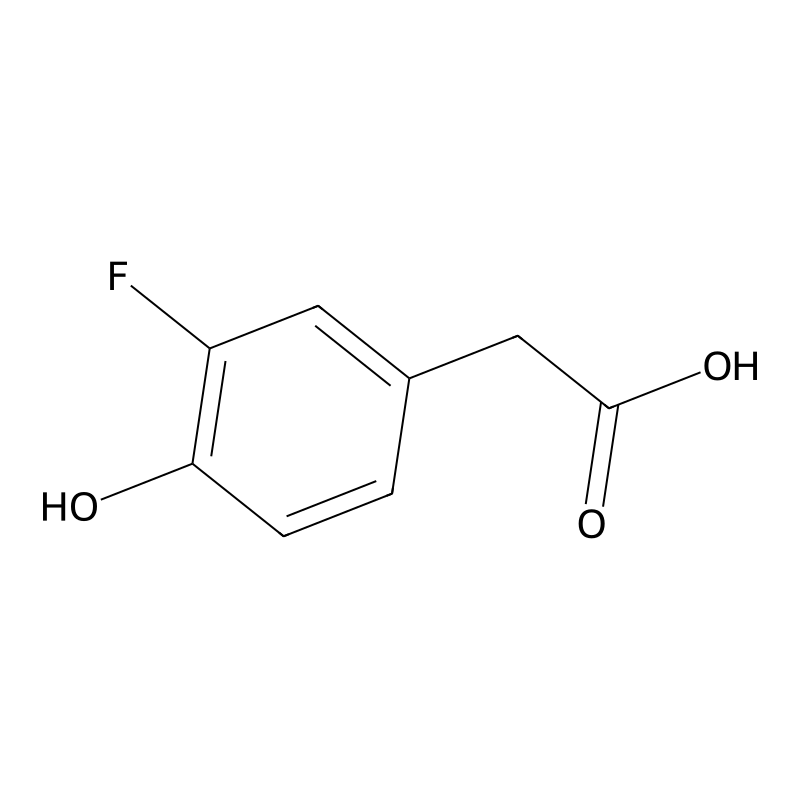3-Fluoro-4-hydroxyphenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
3-Fluoro-4-hydroxyphenylacetic acid is a synthetic compound with the chemical formula C₈H₇FO₃. It is a white crystalline solid with a melting point of 132-134 °C []. Several methods have been reported for its synthesis, including the fluorination of 4-hydroxyphenylacetic acid and the hydrolysis of 3-fluoro-4-acetoxyphenylacetic acid [, ].
Potential Biological Activities:
Research suggests that 3-Fluoro-4-hydroxyphenylacetic acid may possess various biological activities, although further investigation is needed to fully understand its potential applications. Here are some reported areas of exploration:
- Antioxidant properties: Studies indicate that the compound might exhibit antioxidant activity, potentially offering protection against oxidative stress and related diseases [].
- Enzyme inhibition: 3-Fluoro-4-hydroxyphenylacetic acid has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's and Parkinson's [].
- Anticancer properties: In preliminary studies, the compound displayed antiproliferative activity against some cancer cell lines, suggesting potential for further exploration in cancer research [].
3-Fluoro-4-hydroxyphenylacetic acid is an organic compound with the molecular formula and a molecular weight of approximately 170.14 g/mol. This compound features a phenylacetic acid structure, where a hydroxyl group and a fluorine atom are substituted on the aromatic ring. Its chemical identifiers include a CAS number of 458-09-3 and an InChI Key of YRFBZAHYMOSSGX-UHFFFAOYSA-N. The compound typically appears as a white to beige crystalline powder, with a melting point ranging from 132°C to 134°C .
- Esterification: Reacts with alcohols to form esters under acidic conditions.
- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution Reactions: The fluorine atom can undergo nucleophilic substitution, allowing for further functionalization of the compound.
These reactions highlight its versatility in organic synthesis, making it useful in various chemical applications.
Research indicates that 3-Fluoro-4-hydroxyphenylacetic acid exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential anti-inflammatory properties and as a biochemical tool in proteomics research. The presence of the hydroxyl group is significant for its interaction with biological systems, potentially influencing enzyme activity and receptor binding .
Several methods exist for synthesizing 3-Fluoro-4-hydroxyphenylacetic acid:
- Direct Fluorination: Starting from 4-hydroxyphenylacetic acid, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents.
- Halogen Exchange: A halogen exchange reaction can convert a chlorinated or brominated derivative into the fluorinated compound.
- Multi-step Synthesis: This involves synthesizing intermediates that contain the desired functional groups before final assembly into 3-Fluoro-4-hydroxyphenylacetic acid.
Each method varies in complexity and yield, depending on the specific starting materials used.
3-Fluoro-4-hydroxyphenylacetic acid finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting inflammatory pathways.
- Biochemical Research: Utilized in proteomics for studying protein interactions and modifications.
- Agriculture: Investigated for potential use as a herbicide or pesticide due to its biological activity.
The compound's unique structure allows it to interact selectively with biological targets, enhancing its utility in these areas.
Interaction studies involving 3-Fluoro-4-hydroxyphenylacetic acid focus on its binding affinity to various proteins and enzymes. These studies reveal how the compound influences biochemical pathways, particularly those related to inflammation and metabolic processes. Such interactions are critical for understanding its potential therapeutic effects and side effects.
Several compounds share structural similarities with 3-Fluoro-4-hydroxyphenylacetic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Hydroxyphenylacetic Acid | Lacks fluorine; widely studied for anti-inflammatory effects. | |
| 3-Chloro-4-hydroxyphenylacetic Acid | Chlorine substitution instead of fluorine; similar reactivity. | |
| 2-Hydroxy-5-fluorobenzoic Acid | Different position of hydroxyl group; used in similar applications. |
The uniqueness of 3-Fluoro-4-hydroxyphenylacetic acid lies in its specific combination of functional groups, which may influence its biological activity differently compared to these similar compounds. Its fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical formulations .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








